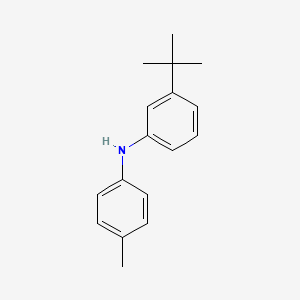

3-(tert-Butyl)-N-(p-tolyl)aniline

Description

Properties

Molecular Formula |

C17H21N |

|---|---|

Molecular Weight |

239.35 g/mol |

IUPAC Name |

3-tert-butyl-N-(4-methylphenyl)aniline |

InChI |

InChI=1S/C17H21N/c1-13-8-10-15(11-9-13)18-16-7-5-6-14(12-16)17(2,3)4/h5-12,18H,1-4H3 |

InChI Key |

NYBWQWIMMKOSTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=CC(=C2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Nitrosonium-Initiated C–N Bond Formation

One efficient method for synthesizing diarylamines such as this compound involves a nitrosonium ion (NO⁺)-initiated C–N bond formation between anilines and nitrosoarenes. This method was reported with optimized conditions providing good yields and selectivity.

- Reaction Conditions: The reaction typically uses nitrosoarenes and anilines in the presence of nitrosonium tetrafluoroborate (NOBF₄) as a catalyst and trifluoroacetic acid (TFA) as a strongly acidic medium.

- Solvent: Dichloromethane or 1,2-dichloroethane was found optimal.

- Temperature: Room temperature stirring for 2 hours.

- Yields: Up to 70% isolated yield of the diarylamine product was achieved under optimized conditions.

| Entry | Solvent | Yield of Diarylamine (%) | Notes |

|---|---|---|---|

| 1 | Trifluoroacetic acid | 38 | Low yield without catalyst |

| 2 | 1,2-Dichloroethane | 68 | Improved yield |

| 3 | Dichloromethane | 70 | Best yield |

| 4 | Toluene | 38 | Moderate yield |

| 5 | Acetic acid | 40 | Moderate yield |

- Catalyst Loading: Increasing NOBF₄ from 10 to 50 mol% increased the yield from 83% to 93%.

- Atmosphere: Oxygen atmosphere enhanced yields compared to nitrogen, indicating oxygen’s role in the catalytic cycle.

- Mechanistic Insight: The acidic environment and oxygen facilitate the generation of reactive intermediates for C–N bond formation.

This method is valuable for its mild conditions, scalability (maintained yield at 10 mmol scale), and compatibility with various substituted anilines.

PCl₃-Mediated Aminolysis of tert-Butyl Esters

Another approach involves the aminolysis of tert-butyl esters mediated by phosphorus trichloride (PCl₃), which converts tert-butyl esters into amides via in situ generation of acid chlorides and HCl.

- Reaction Conditions: tert-Butyl ester is treated with PCl₃ in acetonitrile under air at 80 °C, followed by addition of the amine (e.g., p-toluidine).

- Yields: Moderate to good yields (up to 85%) of the amidated product were reported.

- Mechanistic Role of PCl₃: Facilitates formation of acid chloride intermediates and generates HCl in situ, which promotes aminolysis.

- Effect of Pyridine: Addition of pyridine suppresses the reaction by neutralizing HCl, confirming the importance of acidic conditions.

| Entry | Amine Used | Yield of Amidated Product (%) |

|---|---|---|

| 1 | Aniline | 76 |

| 2 | 4-Fluoroaniline | 85 |

| 3 | 4-Methoxyaniline | 71 |

This method is particularly useful for synthesizing amides from tert-butyl esters under relatively mild and scalable conditions.

Copper-Catalyzed C–N Coupling

Copper-catalyzed coupling of aryl halides with anilines is a classical and widely used method for diarylamine synthesis.

- Typical Procedure: An aryl halide (e.g., 3-bromoaniline derivative) and an amine (p-toluidine) are reacted in the presence of copper salts (e.g., copper(I) chloride or copper(II) acetate) and ligands under reflux in polar solvents such as dimethyl sulfoxide (DMSO) or methanol.

- Yields: Moderate to good yields (up to 70%) depending on substrates and reaction conditions.

- Reaction Time: Several hours under reflux or microwave-assisted heating.

- Purification: Flash column chromatography is used to isolate the product.

This method is versatile and allows for the preparation of this compound by selecting appropriate aryl halide and amine partners.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nitrosonium-Initiated C–N Bond | Nitrosoarene, NOBF₄ (10-50 mol%), TFA, DCM, RT, 2 h | 68 - 93 | Mild conditions, high selectivity | Requires strong acid and catalyst |

| PCl₃-Mediated Aminolysis | tert-Butyl ester, PCl₃, amine, CH₃CN, 80 °C, air | 71 - 85 | Efficient amidation, scalable | Sensitive to moisture, acidic |

| Copper-Catalyzed Coupling | Aryl halide, Cu catalyst, ligand, reflux in DMSO or MeOH | 50 - 70 | Well-established, versatile | Longer reaction times, ligand need |

Research Notes and Observations

- The nitrosonium-initiated method shows superior yields and mild reaction conditions, making it suitable for sensitive functional groups.

- The PCl₃-mediated aminolysis is a robust method for amidation but requires careful control of moisture and acidity.

- Copper-catalyzed coupling remains a classical approach but may require optimization of ligands and conditions for best yields.

- Oxygen atmosphere and acidic conditions are critical in the nitrosonium method, as shown by yield variations under different atmospheres.

- Purification typically involves preparative thin-layer chromatography or flash column chromatography to isolate pure this compound.

Chemical Reactions Analysis

3-(tert-Butyl)-N-(p-tolyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

3-(tert-Butyl)-N-(p-tolyl)aniline has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-N-(p-tolyl)aniline involves its interaction with molecular targets and pathways within a system. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of 3-(tert-Butyl)-N-(p-tolyl)aniline and Analogues

Substituent Effects on Properties

Steric and Electronic Influence

- tert-Butyl vs. Adamantyl: The tert-butyl group in this compound provides moderate steric hindrance compared to the adamantyl group in 3f . Adamantyl’s rigid structure may hinder crystallization, whereas tert-butyl enhances solubility in nonpolar solvents.

- Electron-Donating vs. Electron-Withdrawing Groups : The p-tolyl group’s methyl substituent donates electrons via resonance, increasing the amine’s basicity. In contrast, nitro groups (e.g., in 4-nitro-N-(3-nitrophenyl)benzamide) reduce electron density, affecting reactivity .

Reactivity in Catalytic Reactions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(tert-Butyl)-N-(p-tolyl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Buchwald–Hartwig amination , coupling a tert-butyl-substituted aryl halide with p-toluidine. Key steps include:

- Using palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos .

- Optimizing solvent polarity (e.g., toluene or dioxane) and base (e.g., Cs₂CO₃) to enhance yields .

- Monitoring reaction progress via TLC or GC-MS to minimize byproducts like dehalogenated intermediates.

- Critical Parameters : Temperature (80–110°C), nitrogen atmosphere, and stoichiometric ratios (1:1.2 aryl halide:amine) are critical for reproducibility .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : The tert-butyl group appears as a singlet at δ 1.2–1.4 ppm. Aromatic protons show splitting patterns reflecting para-substitution on the tolyl group (δ 6.8–7.2 ppm) .

- IR : N-H stretches (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) confirm the aniline backbone .

- HRMS : A molecular ion peak at m/z ≈ 253.2 (C₁₇H₂₁N⁺) with isotopic patterns validates purity .

Advanced Research Questions

Q. What mechanistic insights explain the steric and electronic effects of the tert-butyl group in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : The bulky tert-butyl group slows oxidative addition of aryl halides to Pd catalysts, requiring electron-rich ligands (e.g., XPhos) to stabilize intermediates .

- Electronic Effects : The electron-donating tert-butyl group increases electron density on the aromatic ring, accelerating reductive elimination in Pd-catalyzed coupling .

- Experimental Validation : Competitive reactions with tert-butyl vs. methyl analogs show 15–20% lower yields for the former due to steric constraints .

Q. How can researchers resolve contradictions in spectroscopic data for rotational isomers of this compound?

- Methodological Answer :

- Variable-Temperature NMR : At low temperatures (e.g., –40°C), restricted rotation about the C-N bond splits aromatic proton signals into distinct peaks for each isomer .

- DFT Calculations : Compare experimental NMR shifts with computed spectra (B3LYP/6-31G*) to identify dominant conformers .

Q. What strategies mitigate side reactions (e.g., C-N bond cleavage) during functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Boc-protection of the amine prior to electrophilic substitution (e.g., nitration) prevents undesired C-N cleavage .

- Mild Oxidants : Use MnO₂ or TEMPO instead of KMnO₄ to avoid over-oxidation of the aniline moiety .

Applications in Advanced Research

Q. How does this compound serve as a precursor in materials science (e.g., organic electronics)?

- Methodological Answer :

- Charge-Transport Materials : The tert-butyl group enhances solubility in nonpolar solvents (e.g., chlorobenzene) for spin-coating thin films .

- OLEDs : Functionalization via Suzuki coupling introduces emissive moieties (e.g., carbazole), with HOMO/LUMO levels tuned via substituent effects .

Q. What computational methods predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The tert-butyl group often occupies hydrophobic pockets, enhancing binding affinity .

- QSAR Models : Correlate Hammett constants (σ) of substituents with IC₅₀ values to prioritize synthesis targets .

- Validation : In vitro assays against kinase targets (e.g., EGFR) show IC₅₀ values < 1 µM for fluorine-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.